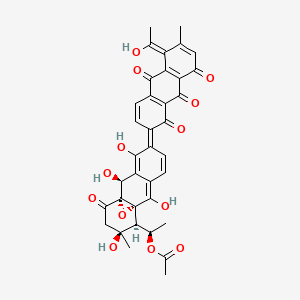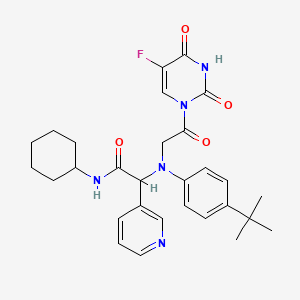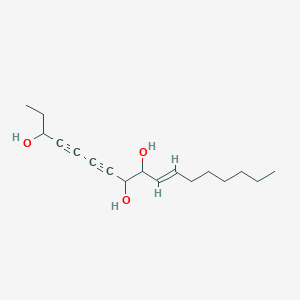
Julichrome Q3.5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Julichrome Q3.5 is a bioactive compound isolated from marine gastropod mollusk-associated Streptomyces species. It belongs to the class of anthraquinone derivatives and has shown significant biological activities, including antibacterial and herbicidal properties .
Métodos De Preparación
Julichrome Q3.5 is synthesized through a series of biosynthetic steps involving polyketide synthase (PKS) pathways. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces species . The synthetic route involves the assembly of polyketide chains followed by post-PKS modifications, including ketoreduction, acetylation, and biaryl coupling . Industrial production methods typically involve the fermentation of Streptomyces cultures under controlled conditions to optimize the yield of this compound .
Análisis De Reacciones Químicas
Julichrome Q3.5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Julichrome Q3.5 has diverse scientific research applications:
Mecanismo De Acción
The mechanism of action of Julichrome Q3.5 involves its interaction with cellular targets, leading to the inhibition of essential biological processes. As a bioherbicide, it inhibits the growth of plants by interfering with cellular respiration and photosynthesis . In bacteria, it disrupts cell wall synthesis and protein function, leading to cell death .
Comparación Con Compuestos Similares
Julichrome Q3.5 is unique among anthraquinone derivatives due to its specific biosynthetic pathway and biological activities. Similar compounds include:
Julichrome Q3.3: Another anthraquinone derivative with similar biosynthetic origins but different stereochemistry and biological activities.
Julichrome Q6.6: A related compound with distinct post-PKS modifications and bioactivities.
Chrysophanol: A well-known anthraquinone with antibacterial and anti-inflammatory properties.
This compound stands out due to its potent bioherbicidal activity and unique biosynthetic pathway involving specific tailoring enzymes .
Propiedades
Fórmula molecular |
C36H30O13 |
|---|---|
Peso molecular |
670.6 g/mol |
Nombre IUPAC |
[(1R)-1-[(1R,2S,5E,10S,11S,12S)-2,4,9,12-tetrahydroxy-5-[(5Z)-5-(1-hydroxyethylidene)-6-methyl-1,8,9,10-tetraoxoanthracen-2-ylidene]-12-methyl-14-oxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,6,8-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C36H30O13/c1-12-10-20(39)25-26(22(12)13(2)37)29(43)18-8-6-16(27(41)23(18)30(25)44)17-7-9-19-24(28(17)42)33(46)35-21(40)11-34(5,47)31(14(3)48-15(4)38)36(35,49-35)32(19)45/h6-10,14,31,33,37,42,45-47H,11H2,1-5H3/b17-16+,22-13-/t14-,31+,33+,34+,35-,36+/m1/s1 |
Clave InChI |
POIFLRGEAFVQDF-KQYIFCGXSA-N |
SMILES isomérico |
CC\1=CC(=O)C2=C(/C1=C(/C)\O)C(=O)C3=C(C2=O)C(=O)/C(=C/4\C=CC5=C([C@@]67[C@H]([C@@](CC(=O)[C@@]6(O7)[C@H](C5=C4O)O)(C)O)[C@@H](C)OC(=O)C)O)/C=C3 |
SMILES canónico |
CC1=CC(=O)C2=C(C1=C(C)O)C(=O)C3=C(C2=O)C(=O)C(=C4C=CC5=C(C67C(C(CC(=O)C6(O7)C(C5=C4O)O)(C)O)C(C)OC(=O)C)O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)



![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)









